3-[(2-hydroxybenzylidene)amino]-2-(2-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
Description
The compound “3-[(2-hydroxybenzylidene)amino]-2-(2-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone” is a type of Schiff base . Schiff bases are stable imines containing a C=N bond, where N is bonded to an alkyl or aryl group . They are prepared by condensation of aliphatic or aromatic primary amine with carbonyl compounds .
Synthesis Analysis
The synthesis of this compound involves the reaction of the heterocyclic compound with a number of aromatic aldehyde derivatives, including salicyaldehyde, piperonal, and vanillin, as well as ketone derivatives . These prepared compounds were characterized using multiple techniques, including physical and functional techniques, to obtain their expected composition .Molecular Structure Analysis
The molecular formula of this compound is C21H17N3O3 . The dihedral angle between the mean planes of the two hydroxyphenyl rings is 86.61 (12)° .Chemical Reactions Analysis
Schiff bases are considered very important in organic and inorganic reactions, to prepare derivatives that have pharmaceutical, industrial, and agricultural applications .Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 524.1±50.0 °C at 760 mmHg, and a flash point of 270.8±30.1 °C . It has 5 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds . The water solubility at 25 deg C is 237 mg/L .Future Directions
The structural diversity in some of the metal complexes with multidentate Schiff base ligands has triggered a wide range of applications of this class of compounds in sensors, catalysis, biology, medicines, and photonics . This suggests that future research could focus on exploring these applications further.
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]-1,2-dihydroquinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-18-11-5-1-7-14(18)13-22-24-20(16-9-3-6-12-19(16)26)23-17-10-4-2-8-15(17)21(24)27/h1-13,20,23,25-26H/b22-13+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTQNRSMKCRTKH-LPYMAVHISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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